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Abstract

Fingolimod (FTY720), an immunomodulating drug used in the treatment of multiple sclerosis, is
synthesized through various multi-step pathways. This document outlines a detailed application
and proposed synthetic protocol for Fingolimod, initiating from the starting material (2-
Chloroethyl)benzene. This route leverages a four-step synthesis involving Friedel-Crafts
acylation, ketone reduction, alkylation of diethyl acetamidomalonate, and a final reduction and
hydrolysis to yield Fingolimod. The protocols provided are based on established chemical
transformations analogous to those reported in the synthesis of Fingolimod and its
intermediates.

Introduction

The synthesis of Fingolimod, 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol, presents the
challenge of constructing a molecule with a lipophilic octylphenyl tail and a hydrophilic 2-amino-
1,3-propanediol head group. Numerous synthetic strategies have been developed to achieve
this. The pathway detailed herein proposes the use of (2-Chloroethyl)benzene as a cost-
effective starting material. The core of this synthetic approach is the sequential construction of
the 4-octylphenethyl moiety followed by the introduction and elaboration of the aminodiol head

group.
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Proposed Synthetic Pathway

The synthesis of Fingolimod from (2-Chloroethyl)benzene can be envisioned through the

following four key stages:

o Friedel-Crafts Acylation: Introduction of the octanoyl group to the para-position of (2-
Chloroethyl)benzene.

o Ketone Reduction: Conversion of the aryl ketone to an alkyl chain to form the 4-

octylphenethyl intermediate.

o Alkylation: Coupling of the 4-octylphenethyl chloride intermediate with diethyl
acetamidomalonate.

¢ Reduction and Hydrolysis: Transformation of the malonate derivative into the final 2-amino-
1,3-propanediol structure of Fingolimod.
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Experimental Protocols
Step 1: Friedel-Crafts Acylation of (2-
Chloroethyl)benzene

This procedure describes the acylation of (2-Chloroethyl)benzene with octanoyl chloride to
yield 1-(4-(2-chloroethyl)phenyl)octan-1-one. The reaction is catalyzed by aluminum chloride.[1]

[2][3]

Materials:
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e (2-Chloroethyl)benzene

¢ Octanoyl chloride

e Anhydrous Aluminum Chloride (AICI3)

e Anhydrous Dichloromethane (DCM)

e Hydrochloric acid (HCI), concentrated

e Saturated sodium bicarbonate solution (NaHCO3)
o Anhydrous magnesium sulfate (MgSQOa)

e |ce

Procedure:

¢ In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel,
and a reflux condenser under a nitrogen atmosphere, suspend anhydrous AICls in anhydrous
DCM.

e Cool the suspension to 0°C using an ice bath.
¢ Add (2-Chloroethyl)benzene to the cooled suspension.

e Add octanoyl chloride dropwise from the dropping funnel to the stirred suspension over 30
minutes, maintaining the temperature below 5°C.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 2-4 hours.

e Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of
crushed ice and concentrated HCI to quench the reaction.
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o Transfer the mixture to a separatory funnel, separate the organic layer, and extract the
agueous layer with DCM.

o Combine the organic layers and wash sequentially with water, saturated NaHCOs solution,
and brine.

» Dry the organic layer over anhydrous MgSOu, filter, and concentrate under reduced pressure
to obtain the crude product.

e Purify the crude 1-(4-(2-chloroethyl)phenyl)octan-1-one by vacuum distillation or column

chromatography.
Parameter Value
(2-Chloroethyl)benzene 1.0eq
Octanoyl chloride lleq
Anhydrous AICl3 1.2eq
Solvent Anhydrous DCM
Reaction Temperature 0°C to room temp.
Reaction Time 2-4 hours
Anticipated Yield 75-85%

Table 1: Quantitative data for Friedel-Crafts Acylation.

Step 2: Reduction of 1-(4-(2-chloroethyl)phenyl)octan-1-
one

This step involves the reduction of the ketone to a methylene group to form 1-(2-chloroethyl)-4-
octylbenzene. Both Clemmensen and Wolff-Kishner reduction methods are applicable.[4][5][6]

[71[8]
Method A: Clemmensen Reduction (Acidic Conditions)[4][5][6][7][9]

Materials:
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1-(4-(2-chloroethyl)phenyl)octan-1-one

Zinc amalgam (Zn(Hg))

Concentrated Hydrochloric acid (HCI)

Toluene

Procedure:

e Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercuric
chloride for 10 minutes, then decanting the solution and washing the zinc with water.

¢ In a round-bottom flask, add the zinc amalgam, concentrated HCI, toluene, and 1-(4-(2-
chloroethyl)phenyl)octan-1-one.

e Heat the mixture to reflux with vigorous stirring for 4-8 hours.

o Cool the reaction mixture, and separate the organic layer.

o Extract the aqueous layer with toluene.

» Combine the organic layers, wash with water and brine, and dry over anhydrous MgSOa.
 Filter and concentrate the solution to yield the product.

Method B: Wolff-Kishner Reduction (Basic Conditions)[4][8]

Materials:

1-(4-(2-chloroethyl)phenyl)octan-1-one

Hydrazine hydrate (H2NNH2-H20)

Potassium hydroxide (KOH)

Diethylene glycol

Procedure:
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» To a flask fitted with a reflux condenser, add 1-(4-(2-chloroethyl)phenyl)octan-1-one,
hydrazine hydrate, and diethylene glycol.

¢ Heat the mixture to 100-120°C for 1 hour.

e Add powdered KOH and increase the temperature to 190-200°C, allowing water and excess
hydrazine to distill off.

e Maintain the reflux at this temperature for 3-5 hours.

o Cool the mixture, add water, and extract with a suitable solvent (e.g., ether or toluene).

e Wash the organic extract with dilute HCI and then water.

» Dry the organic layer, filter, and remove the solvent to obtain the product.

Parameter Clemmensen Wolff-Kishner
Substrate 1.0eq 1.0eq

Reducing Agent Zn(Hg), conc. HCI H2NNH2-H20, KOH
Solvent Toluene Diethylene glycol
Temperature Reflux 190-200°C
Reaction Time 4-8 hours 3-5 hours
Anticipated Yield 70-80% 80-90%

Table 2: Comparative data for Ketone Reduction.

Step 3: Alkylation of Diethyl Acetamidomalonate

This procedure details the alkylation of diethyl acetamidomalonate with 1-(2-chloroethyl)-4-
octylbenzene.[10][11][12]

Materials:

e 1-(2-chloroethyl)-4-octylbenzene
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Diethyl acetamidomalonate

Sodium ethoxide (NaOEt)

Anhydrous Ethanol

Sodium iodide (Nal) (optional, as catalyst)

Procedure:

In a dry flask under a nitrogen atmosphere, dissolve sodium ethoxide in anhydrous ethanol.
o Add diethyl acetamidomalonate to the solution and stir until a clear solution is formed.

e Add 1-(2-chloroethyl)-4-octylbenzene to the reaction mixture. A catalytic amount of Nal can
be added to facilitate the reaction.

o Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC.

 After cooling, neutralize the mixture with dilute acetic acid.

* Remove the ethanol under reduced pressure.

o Add water to the residue and extract with ethyl acetate.

o Wash the combined organic extracts with water and brine, then dry over anhydrous NazSOa.

 Filter and concentrate the solvent to give the crude product, which can be purified by
crystallization or chromatography.
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Parameter Value
1-(2-chloroethyl)-4-octylbenzene 1.0eq

Diethyl acetamidomalonate 1.2 eq

Sodium ethoxide 1.2eq

Solvent Anhydrous Ethanol
Reaction Temperature Reflux

Reaction Time 12-24 hours
Anticipated Yield 60-75%

Table 3: Quantitative data for Alkylation.

Step 4: Reduction and Hydrolysis to Fingolimod

The final step involves the reduction of the diester and amide functionalities, followed by
hydrolysis to yield Fingolimod.[3][13][14][15]

Materials:

Diethyl 2-acetamido-2-(2-(4-octylphenyl)ethyl)malonate

Lithium aluminum hydride (LiAIHa4)

Anhydrous Tetrahydrofuran (THF)

Hydrochloric acid (HCI), aqueous solution
Procedure:

¢ In a flame-dried, three-necked flask under nitrogen, prepare a suspension of LiAlHa4 in
anhydrous THF.

e Cool the suspension to 0°C.
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e Add a solution of diethyl 2-acetamido-2-(2-(4-octylphenyl)ethyl)malonate in anhydrous THF
dropwise, keeping the temperature below 10°C.

 After the addition, allow the mixture to warm to room temperature and then heat to reflux for
4-8 hours.

e Cool the reaction to 0°C and carefully quench by the sequential dropwise addition of water,
followed by 15% aqueous NaOH, and then more water (Fieser workup).

« Filter the resulting solid (aluminum salts) and wash thoroughly with THF.
o Combine the filtrate and washings, and concentrate under reduced pressure.

o Dissolve the residue in a suitable solvent and treat with aqueous HCI to hydrolyze any
remaining intermediates and form the hydrochloride salt of Fingolimod.

o The final product can be purified by recrystallization.

Parameter Value
Malonate Intermediate 1.0eq

LiAIHa 3.0-4.0 eq
Solvent Anhydrous THF
Reaction Temperature 0°C to Reflux
Reaction Time 4-8 hours
Anticipated Yield 70-85%

Table 4: Quantitative data for Reduction and Hydrolysis.

Workflow Visualization
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Safety Precautions

Friedel-Crafts Acylation: Aluminum chloride is corrosive and reacts violently with water. The
reaction should be carried out under anhydrous conditions and in a well-ventilated fume
hood. Quenching is highly exothermic.

Clemmensen Reduction: Concentrated HCl is highly corrosive. The reaction generates
hydrogen gas, which is flammable. Mercury compounds are toxic.

Wolff-Kishner Reduction: Hydrazine is toxic and corrosive. The reaction is performed at high
temperatures.

LiAlH4 Reduction: Lithium aluminum hydride is a pyrophoric solid that reacts violently with
water and protic solvents. It must be handled under an inert atmosphere (nitrogen or argon).
The quenching procedure must be performed slowly and with extreme caution at low
temperatures.

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and
gloves, must be worn at all times. All procedures should be conducted in a well-ventilated
fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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